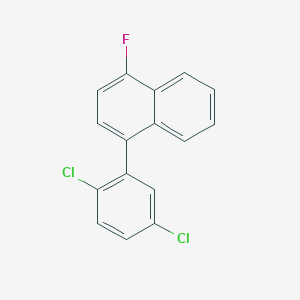

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene

Description

Significance of Biaryl Systems in Modern Chemical Research

Biaryl systems, characterized by a carbon-carbon single bond connecting two aromatic rings, are crucial structural motifs in numerous fields. numberanalytics.commdpi.com They are found in many pharmaceuticals, natural products, and functional materials. numberanalytics.comfiveable.me The unique electronic and steric properties of biaryl compounds make them valuable as building blocks in synthesis and as ligands in catalysis. mdpi.com The rotation around the aryl-aryl bond can be restricted, leading to atropisomerism, a type of stereoisomerism that is exploited in asymmetric catalysis and drug design. The synthesis of these systems has been revolutionized by cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the efficient and versatile construction of complex biaryl structures under mild conditions. fiveable.meresearchgate.net

Table 1: Key Applications of Biaryl Systems

| Field | Significance |

| Pharmaceuticals | The biaryl unit is a core component in many biologically active molecules and approved drugs, influencing their pharmacological activity. numberanalytics.comfiveable.me |

| Materials Science | Utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their unique photophysical properties. numberanalytics.commdpi.com |

| Catalysis | Chiral biaryl phosphines (e.g., BINAP) are widely used as ligands in transition-metal-catalyzed asymmetric synthesis. mdpi.com |

| Agrochemicals | Biaryl structures are present in a variety of pesticides and herbicides. mdpi.com |

Importance of Naphthalene (B1677914) Derivatives in Complex Molecular Architectures

Naphthalene, a fused bicyclic aromatic hydrocarbon, is a fundamental building block for more complex molecular architectures. chemistryviews.org Its derivatives are integral to the fields of medicinal chemistry, dye chemistry, and materials science. researchgate.netnih.gov The extended π-system of naphthalene, compared to benzene (B151609), endows its derivatives with distinct electronic and photophysical properties, making them promising components for optoelectronic devices. mdpi.com In medicinal chemistry, the naphthalene scaffold is found in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and antiviral properties. researchgate.net The ability to functionalize different positions on the naphthalene ring system allows for the fine-tuning of a molecule's properties and its interactions with biological targets. researchgate.net

Role of Halogenation (Chlorine and Fluorine) in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in organic chemistry for modifying the physical, chemical, and biological properties of compounds. numberanalytics.com The incorporation of halogens like chlorine and fluorine can significantly influence a molecule's reactivity, stability, lipophilicity, and conformation. numberanalytics.combohrium.com This strategy is widely employed in the design of pharmaceuticals and agrochemicals to enhance bioactivity and improve pharmacokinetic profiles. bohrium.commt.com

The strength of the interaction a halogen atom can form depends on its polarizability, with the trend being I > Br > Cl. nih.gov Fluorine, being highly electronegative, typically acts as a hydrogen bond acceptor. nih.gov Halogen atoms can also participate in "halogen bonding," a non-covalent interaction similar to hydrogen bonding, which is increasingly utilized in crystal engineering and the design of supramolecular materials. nih.govnih.gov

Table 2: Effects of Halogenation on Molecular Properties

| Property | Effect of Fluorine | Effect of Chlorine |

| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability. numberanalytics.com | Increases lipophilicity. numberanalytics.com |

| Metabolic Stability | C-F bond is very strong, often blocking metabolic oxidation at that site. numberanalytics.com | Can influence metabolic pathways and rates of degradation. |

| Acidity/Basicity | Highly electronegative, acts as a strong electron-withdrawing group, increasing acidity of nearby protons. | Acts as an electron-withdrawing group through induction. |

| Conformation | Can influence molecular conformation due to steric and electronic effects. | Larger than fluorine, its steric bulk can significantly restrict bond rotation. |

| Binding Interactions | Can act as a hydrogen bond acceptor. nih.gov | Can participate in halogen bonding and other non-covalent interactions. nih.gov |

The dichlorophenyl group is a common moiety incorporated into various molecular scaffolds to modulate biological activity. Its presence can enhance potency and influence selectivity for specific biological targets. Compounds containing dichlorophenyl fragments have been investigated for a range of therapeutic applications, including as anti-inflammatory, antiviral, and antifungal agents. zsmu.edu.uaresearchgate.net The substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,5-dichloro as in the title compound) is crucial, as it dictates the steric and electronic profile of the molecule, thereby affecting its binding interactions with target proteins or enzymes. acs.org In organic synthesis, dichlorophenyl groups serve as versatile building blocks, often introduced via cross-coupling reactions. researchgate.net

Fluoronaphthalene scaffolds are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comchemicalbook.com For instance, 1-fluoronaphthalene (B124137) is a key precursor in the synthesis of duloxetine, a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake. chemicalbook.comgoogle.com The introduction of a fluorine atom onto the naphthalene ring can significantly alter the molecule's electronic properties and metabolic stability. wikipedia.org The synthesis of fluoronaphthalenes can be achieved through methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding naphthylamine. patsnap.comchemicalbook.com These fluorinated scaffolds are also used in materials science; for example, 1-fluoronaphthalene has been used as a solvent additive to control morphology in the fabrication of organic solar cells. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-4-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-10-5-7-15(18)14(9-10)12-6-8-16(19)13-4-2-1-3-11(12)13/h1-9H |

InChI Key |

PPUOIJUAWNJVAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dichlorophenyl 4 Fluoronaphthalene

Retrosynthetic Analysis of the 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene Target

Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. researchgate.net This approach allows for the identification of potential synthetic routes and highlights the key bond formations necessary for the synthesis.

Key Disconnections for Aryl-Aryl Bond Formation

For this compound, the most logical and strategic disconnection is the C-C single bond connecting the 2,5-dichlorophenyl ring and the 4-fluoronaphthalene ring system. This disconnection simplifies the complex biaryl structure into two more manageable aromatic precursors. This approach falls under the broad category of aryl-aryl bond formation strategies, which are fundamental in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. tcichemicals.com The challenge then lies in choosing the appropriate functional groups on each precursor to facilitate a high-yielding and selective coupling reaction.

Identification of Precursors for the 2,5-Dichlorophenyl Moiety

Following the key disconnection, the 2,5-dichlorophenyl moiety can be derived from several potential precursors, depending on the chosen cross-coupling methodology. Common precursors include:

2,5-Dichlorophenylboronic acid or its esters (e.g., pinacol (B44631) esters): These are frequently used in Suzuki-Miyaura coupling reactions due to their stability, low toxicity, and commercial availability. tcichemicals.com

1-Bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene: These aryl halides are common electrophilic partners in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings.

Organozinc or organotin reagents derived from 2,5-dichlorobenzene: These are used in Negishi and Stille couplings, respectively.

The choice of precursor is often dictated by the reaction conditions, catalyst system, and the nature of the other coupling partner.

Identification of Precursors for the 4-Fluoronaphthalene Moiety

Similarly, the 4-fluoronaphthalene moiety can be prepared from several starting materials. The synthesis of fluorinated aromatic compounds can sometimes be challenging. nih.gov Common precursors for this fragment include:

4-Fluoro-1-naphthylboronic acid or its esters: These serve as the nucleophilic partner in Suzuki-Miyaura couplings.

1-Bromo-4-fluoronaphthalene (B1202307) or 1-iodo-4-fluoronaphthalene: These act as the electrophilic partner in cross-coupling reactions. nih.gov The synthesis of these precursors might start from 1-naphthylamine (B1663977) through diazotization followed by a Schiemann reaction or related fluorination methods. chemicalbook.comgoogle.compatsnap.com

Organotrifluoroborates: Potassium organotrifluoroborates are also viable coupling partners in Suzuki-Miyaura reactions.

The stability and reactivity of these precursors are crucial considerations for achieving an efficient synthesis.

Transition Metal-Catalyzed Cross-Coupling Strategies for C(aryl)-C(aryl) Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized organic synthesis. tcichemicals.com

Suzuki-Miyaura Coupling Approaches for Biaryl Synthesis

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. scispace.commdpi.commdpi.com The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. nih.govacs.org

For the synthesis of this compound, a Suzuki-Miyaura coupling would typically involve the reaction of a 2,5-dichlorophenylboronic acid derivative with a 1-halo-4-fluoronaphthalene, or vice versa, in the presence of a palladium or nickel catalyst and a base.

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system, which includes the metal center, the ligands, the base, and the solvent.

Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. researchgate.net The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in improving the scope and efficiency of these reactions, particularly for coupling sterically hindered or unreactive substrates. nih.gov

| Catalyst Component | Examples | Role in Catalysis |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center, influences reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction rate. |

Interactive Data Table: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling Users can filter and sort the table based on different components.

Nickel Catalysts: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govacs.org Nickel complexes can be particularly effective for coupling unreactive aryl chlorides due to the lower bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. scispace.com The use of nickel catalysts can sometimes offer complementary reactivity to palladium systems. nih.gov

| Catalyst Component | Examples | Key Advantages |

| Nickel Precursor | NiCl₂(dppp), NiCl₂(PCy₃)₂ | Lower cost compared to palladium, effective for aryl chlorides. |

| Ligand | dppp, PCy₃, PPh₃ | Modulates the reactivity and stability of the nickel catalyst. |

| Base | K₃PO₄, K₂CO₃ | Essential for the transmetalation step. |

| Solvent | 2-Me-THF, t-Amyl alcohol (Green Solvents) | Can allow for more environmentally friendly reaction conditions. |

Interactive Data Table: Common Nickel Catalyst Systems for Suzuki-Miyaura Coupling Users can filter and sort the table based on different components.

The optimization of these catalytic systems is crucial for achieving high yields and selectivity in the synthesis of this compound. This often involves screening different combinations of metal precursors, ligands, bases, and solvents to find the ideal conditions for the specific substrates involved.

Ligand Design and Influence on Regioselectivity and Chemoselectivity

In transition metal-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high efficiency and selectivity. Properly designed phosphine ligands can manipulate the steric and electronic properties of the metal catalyst, thereby influencing the reaction's outcome. orgsyn.org

Table 1: Influence of Ligand Properties on Cross-Coupling Reactions

| Ligand Property | Influence on Catalytic Cycle | Desired Outcome for Selectivity |

|---|---|---|

| Electron Richness | Enhances the rate of oxidative addition, especially for less reactive aryl chlorides or sulfonates. | Enables coupling at lower temperatures, improving chemoselectivity by avoiding decomposition or side reactions. |

| Steric Bulk | Promotes reductive elimination, accelerating the final product-forming step. | Can control regioselectivity by favoring approach to less hindered positions and prevent catalyst aggregation. |

| Bite Angle (for bidentate ligands) | Affects the geometry of the metal complex, influencing both reductive elimination and β-hydride elimination rates. | Fine-tunes catalyst stability and activity to favor the desired coupling pathway. |

| Hemilability | A ligand with a weakly coordinating arm can temporarily dissociate to open a coordination site for substrate binding. | Facilitates catalyst turnover and can improve reaction rates. |

Alternative Cross-Coupling Reactions (e.g., Ullmann, Heck, Stille)

While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative pathways to biaryl compounds, each with distinct advantages and limitations.

Ullmann Reaction : This classic method involves the copper-catalyzed coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. wikipedia.orgbyjus.comthermofisher.com Traditionally, the reaction requires harsh conditions, such as high temperatures (>200°C), and is often limited to electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org Modern modifications, however, have introduced ligands and activated copper sources that allow for milder conditions. thermofisher.com The mechanism typically involves the formation of an organocopper intermediate. wikipedia.org

Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org While not a direct method for coupling two aryl groups, it is a fundamental cross-coupling technique. wikipedia.orgchemrxiv.org A variant could potentially be envisioned where a dichlorophenyl halide is coupled with a vinylnaphthalene, followed by further functionalization.

Stille Reaction : The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.orglibretexts.org For the target molecule, this could involve coupling (2,5-dichlorophenyl)trimethylstannane with 1-bromo-4-fluoronaphthalene. A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. scispace.com

Table 2: Comparison of Alternative Cross-Coupling Reactions

| Reaction | Metal Catalyst | Coupling Partners | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Ullmann | Copper | Aryl Halide + Aryl Halide | Inexpensive catalyst, effective for specific substrates. | Often requires harsh conditions, limited substrate scope in classic format. wikipedia.org |

| Heck | Palladium | Aryl Halide + Alkene | Excellent for forming substituted alkenes, well-understood mechanism. | Not a direct route for biaryl synthesis. organic-chemistry.orgwikipedia.org |

| Stille | Palladium | Organostannane + Aryl Halide | High functional group tolerance, stable reagents. | Toxic tin reagents and byproducts. scispace.comwikipedia.org |

Copper-Mediated Arylation Strategies

Modern copper-catalyzed arylation reactions have emerged as powerful alternatives to palladium-based methods. These reactions often proceed under milder conditions than the traditional Ullmann coupling and can be more cost-effective. rsc.org The synthesis of masked (hetero)aryl sulfinates via copper-catalyzed coupling of aryl halides demonstrates the utility of this approach. nih.gov In the context of synthesizing this compound, a copper-catalyzed process could involve coupling an organometallic derivative of one aromatic ring with a halide of the other. The development of specific ligands has been crucial in expanding the scope and improving the efficiency of these transformations. nih.gov

Direct Arylation Approaches via C-H Activation

Direct arylation via C-H activation represents a highly atom-economical and efficient strategy for forming C-C bonds. This approach avoids the pre-functionalization step required in traditional cross-coupling reactions (i.e., the preparation of organometallic reagents). researchgate.net In this method, a C-H bond on one of the aromatic partners is directly coupled with an aryl halide. For the target molecule, this could theoretically involve the reaction of 4-fluoronaphthalene with 1-bromo-2,5-dichlorobenzene in the presence of a palladium catalyst. A significant challenge in C-H activation is controlling the regioselectivity, as multiple C-H bonds are often available for reaction. The use of directing groups or the inherent electronic and steric properties of the substrates is typically required to achieve the desired isomer.

Synthetic Routes to Halogenated Aromatic Precursors

The successful synthesis of the target compound relies on the availability of suitably functionalized precursors: a 2,5-dichlorophenyl derivative and a 4-fluoronaphthalene derivative.

Fluorination Methods for Naphthalene (B1677914) Derivatives

The introduction of a fluorine atom onto a naphthalene ring can be achieved through several methods. The choice of method often depends on the desired regioselectivity and the nature of other substituents on the ring. acs.org

Electrophilic Fluorination : This method uses reagents with a reactive N-F bond, such as Selectfluor® or Accufluor™, to directly introduce a fluorine atom onto the aromatic ring. wikipedia.orgoup.com The reaction of naphthalene with such reagents has been shown to be highly regioselective, yielding 1-fluoronaphthalene (B124137) in high yield. oup.com

Balz-Schiemann Reaction : This classic method involves the diazotization of a naphthylamine (e.g., 1-naphthylamine) to form a diazonium salt, followed by thermal or photochemical decomposition of the corresponding tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt to yield the fluoronaphthalene. google.comgoogle.com

Direct Fluorination : Treatment of a naphthalene derivative with elemental fluorine, typically diluted in an inert gas, can also be used. This method can provide fluorinated derivatives with a high degree of specificity, although handling elemental fluorine requires specialized equipment. google.com

Table 3: Selected Fluorination Methods for Naphthalene

| Method | Reagent(s) | Typical Precursor | Key Feature |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® or Accufluor™ NFTh | Naphthalene | High regioselectivity for the 1-position under mild conditions. wikipedia.orgoup.com |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | 1-Naphthylamine | A traditional and reliable method for introducing fluorine. google.com |

| Direct Fluorination | F₂ / N₂ | Naphthalene Derivative | Direct conversion, but requires handling of hazardous elemental fluorine. google.com |

Nucleophilic aromatic substitution (SₙAr) is another important pathway for introducing a fluorine atom. In this reaction, a leaving group on the aromatic ring (such as a nitro group or another halogen) is displaced by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). researchgate.netresearchgate.net

For an SₙAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. Fluorine's high electronegativity is particularly effective at stabilizing this negatively charged intermediate via a strong inductive effect. This stabilization of the transition state for the addition step is why aryl fluorides can be surprisingly reactive substrates in SₙAr reactions, despite the strength of the C-F bond and the poor leaving group ability of the fluoride anion. stackexchange.com

Halex (Halogen Exchange) Processes

The Halex process, an abbreviation for halogen exchange, is a cornerstone of industrial organofluorine chemistry and represents a viable method for introducing the fluorine atom onto the naphthalene core to form the 4-fluoronaphthalene moiety. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chlorine or bromine atom with fluoride. acsgcipr.org For the synthesis of a 1-aryl-4-fluoronaphthalene precursor, the reaction would typically start with a 1-aryl-4-chloronaphthalene derivative.

The reaction is generally conducted at high temperatures, often between 150-250 °C, in the presence of a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org Anhydrous potassium fluoride (KF) is the most common fluoride source due to its cost-effectiveness, though more soluble and reactive sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (e.g., TBAF) can be employed to achieve the transformation under milder conditions. wikipedia.orgacsgcipr.orgscientificupdate.com The efficacy of the Halex reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. acsgcipr.orgicheme.org

Phase transfer catalysts are often utilized to improve the solubility and reactivity of the fluoride salt in the organic solvent. acsgcipr.org

Table 1: Typical Conditions for the Halex Process

| Parameter | Description |

|---|---|

| Substrate | Aromatic chloride or bromide (e.g., 1-(2,5-Dichlorophenyl)-4-chloronaphthalene) |

| Fluoride Source | Potassium fluoride (KF), Cesium fluoride (CsF), Tetraalkylammonium fluorides |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) |

| Temperature | 150–250 °C |

| Catalyst | Phase transfer catalysts (optional) |

Balz-Schiemann and Related Diazonium Salt Methodologies

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides, proceeding through a diazonium salt intermediate. wikipedia.orgnumberanalytics.com This methodology could be applied to synthesize the 4-fluoronaphthalene portion of the target molecule by starting with 1-(2,5-Dichlorophenyl)naphthalen-4-amine.

The process involves two main steps: nih.gov

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) or a nitrosonium salt to form the corresponding aryldiazonium salt. wikipedia.orgpatsnap.com

Fluoro-dediazoniation: The diazonium salt is then reacted with a fluoride source, classically tetrafluoroboric acid (HBF4) or its salts, to form an aryldiazonium tetrafluoroborate. wikipedia.orgchemicalbook.com Thermal or photochemical decomposition of this isolated salt yields the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of other counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻), which can provide better yields for certain substrates. wikipedia.org Conducting the reaction in ionic liquids has also been explored as a "greener" alternative, sometimes serving as both the solvent and the fluoride source, which can simplify the procedure and reduce waste. researchgate.net

Table 2: Balz-Schiemann Reaction Parameters

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Diazotization | Ar-NH₂, NaNO₂, aq. acid (e.g., HCl), low temperature (~0-5 °C) | Ar-N₂⁺Cl⁻ |

| Salt Formation | HBF₄ or NaBF₄ | Ar-N₂⁺BF₄⁻ |

| Decomposition | Thermal (heating) or Photochemical (UV light) | Ar-F + N₂ + BF₃ |

Chlorination Methods for Aryl Moieties

The introduction of the two chlorine atoms at the 2- and 5-positions of the phenyl ring is a critical step in the synthesis of this compound. This transformation would typically be performed on a 1-phenyl-4-fluoronaphthalene precursor. Direct chlorination of aromatic rings is a common electrophilic aromatic substitution reaction.

Various chlorinating agents can be employed, with the choice depending on the desired reactivity and selectivity. Common methods include:

Molecular Chlorine (Cl₂): This requires a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to polarize the Cl-Cl bond and generate a more potent electrophile. researchgate.net

Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for chlorination, often initiated by radical initiators or catalyzed by Lewis acids.

N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent, often used with an acid catalyst for electrophilic chlorination of activated aromatic rings.

The regioselectivity of the chlorination is governed by the directing effects of the substituents already present on the phenyl ring. In the case of a 1-phenylnaphthalene (B165152) system, the large naphthalene group acts as an ortho-, para-director. Achieving the specific 2,5-dichloro substitution pattern may require careful control of reaction conditions or the use of starting materials with appropriate directing groups that are later removed or transformed.

Cascade and One-Pot Synthetic Sequences

To enhance synthetic efficiency, reduce waste, and shorten reaction times, cascade or one-pot sequences are highly desirable. For a complex molecule like this compound, a one-pot strategy could involve combining the biaryl coupling and subsequent functionalization steps.

For instance, a palladium-catalyzed Suzuki or Negishi cross-coupling reaction could be envisioned as a key step. A hypothetical one-pot sequence could start with a suitably functionalized naphthalene, such as 4-fluoro-1-iodonaphthalene, and couple it with 2,5-dichlorophenylboronic acid. rsc.org While specific literature for a one-pot synthesis of the exact target molecule is scarce, related syntheses of arylnaphthalene structures have been achieved in a single pot. For example, silver-catalyzed one-pot syntheses of arylnaphthalene lactones have been reported, demonstrating the feasibility of multicomponent coupling reactions to build the core structure. nih.gov Similarly, one-pot preparations of 1-aryl-3-trifluoromethylpyrazoles have been developed, showcasing cascade reactions involving annulation and subsequent dehydration/ring contraction. nih.gov These examples highlight the potential for developing a streamlined, one-pot synthesis for the target compound.

Asymmetric Synthesis Considerations for Chiral Analogs

The target molecule, this compound, is achiral. However, if the substituents on the phenyl or naphthalene rings were sufficiently bulky to hinder free rotation about the C-C single bond connecting the two rings, atropisomerism could occur, leading to chiral analogs. The synthesis of such sterically hindered biaryls in an enantiomerically pure form is a significant challenge in organic chemistry.

Asymmetric synthesis of these chiral analogs would require methods that control the axial chirality during the formation of the biaryl bond. nih.gov Key strategies include:

Auxiliary-Controlled Coupling: A chiral auxiliary can be attached to one of the aromatic precursors to direct the stereochemistry of the coupling reaction, such as an Ullmann or Suzuki coupling. The auxiliary is then removed in a subsequent step. nih.gov

Catalytic Asymmetric Coupling: This is a more atom-economical approach where a chiral catalyst, often based on transition metals like palladium, copper, or iron, is used to control the stereochemical outcome of the cross-coupling reaction. rsc.orgcolab.ws Oxidative couplings of naphthols using chiral amine-copper complexes are a well-established method for generating axially chiral biaryl compounds. nih.gov

Dynamic Kinetic Resolution: In some cases, a racemic or rapidly interconverting mixture of atropisomers can be resolved by selectively reacting one enantiomer, a process known as dynamic kinetic resolution. This has been applied in the synthesis of chiral biaryl natural products. nih.gov

These asymmetric strategies are at the forefront of synthetic organic chemistry and would be essential for preparing enantiomerically enriched chiral analogs of this compound. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoronaphthalene |

| 1-aryl-4-chloronaphthalene |

| 1-(2,5-Dichlorophenyl)naphthalen-4-amine |

| 1-phenyl-4-fluoronaphthalene |

| 4-fluoro-1-iodonaphthalene |

| 2,5-dichlorophenylboronic acid |

| arylnaphthalene lactones |

Mechanistic Investigations of Aryl Aryl Coupling and Fluorination Reactions

Reaction Mechanism Elucidation in Biaryl Formation

The creation of the carbon-carbon bond between the 2,5-dichlorophenyl and 4-fluoronaphthyl moieties is typically achieved via transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are frequently employed for this purpose, and their catalytic cycles have been subject to extensive mechanistic investigation. The cycle for biaryl formation is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative addition is a pivotal stage in the catalytic cycle where the transition metal center, typically in a low oxidation state such as Palladium(0), inserts into the carbon-halogen bond of an aryl halide. diva-portal.org This step forms a new organopalladium(II) species. nih.gov In the context of synthesizing 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene, this would involve the reaction of the Pd(0) complex with either a dihalobenzene or a halo-fluoronaphthalene precursor.

Detailed kinetic studies have shown that oxidative addition is often the rate-determining step of the entire catalytic cycle. nih.gov The reaction mechanism can proceed through different pathways, including a concerted process or pathways involving intermediates. The electronic properties of the aryl halide play a crucial role; electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition. nih.gov Furthermore, the steric properties of both the substrate and the ligands on the palladium catalyst significantly influence the reaction's energy barrier. diva-portal.org While ligand steric effects can increase the energy barrier, steric bulk on the substrate has been shown in some cases to decrease it, thereby enhancing reactivity. diva-portal.org

| Factor | Influence on Reaction Rate and Mechanism | References |

|---|---|---|

| Nature of Halide | The C-X bond strength (X=I, Br, Cl) affects reactivity, with the order typically being C-I > C-Br > C-Cl. | nih.gov |

| Electronic Effects | Electron-withdrawing groups on the aryl halide substrate generally accelerate the oxidative addition rate. | nih.gov |

| Ligand Sterics | Increased steric bulk on phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can modulate reactivity, sometimes increasing the energy barrier. | diva-portal.org |

| Substrate Sterics | Steric hindrance on the aryl halide can decrease the energy barrier and increase reactivity. | diva-portal.org |

| Metal Center | The choice of transition metal (e.g., Palladium, Nickel) and its initial oxidation state is fundamental to the reaction's feasibility. | diva-portal.orgresearchgate.net |

Reductive elimination is the final, product-forming step in the catalytic cycle. In this stage, the two organic fragments—the 2,5-dichlorophenyl and 4-fluoronaphthyl groups—which are bound to the Pd(II) center, couple to form the new C-C bond of the biaryl product. Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. This step is generally irreversible and is often faster than the initial oxidative addition. The geometry of the metal complex is crucial, with the two aryl groups needing to be in a cis orientation to facilitate the elimination process.

The catalytic cycle proceeds through several key intermediates. Following oxidative addition, a square planar Pd(II) species known as an oxidative addition complex (OAC) is formed. nih.gov These OACs can be remarkably stable, and in some cases, they can be isolated and characterized, providing direct insight into the catalytic mechanism. nih.govchemrxiv.org After a subsequent transmetalation step (where the second aryl group is transferred to the palladium center), a diarylpalladium(II) intermediate is generated.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these reactions. diva-portal.org Such calculations allow for the characterization of the structures and energies of both the intermediates and the transition states that connect them. researchgate.net This provides a quantitative understanding of the reaction barriers and helps to explain the observed reactivity and selectivity.

| Species | Description | Role in Catalytic Cycle |

|---|---|---|

| LnPd(0) | Active catalyst with ligands (L). | Initiates the cycle by reacting with the aryl halide. |

| Oxidative Addition Complex (OAC) | Aryl-Pd(II)-Halide complex. | The first key intermediate, formed after the metal inserts into the C-X bond. nih.gov |

| Diaryl-Pd(II) Complex | Pd(II) species with both aryl groups attached. | The immediate precursor to the final product. |

| Transition State (TS) | High-energy structures between intermediates. | Determines the activation energy and rate of each elementary step. diva-portal.orgresearchgate.net |

Ligands coordinated to the transition metal are not mere spectators; they play a critical role in controlling the catalyst's reactivity, stability, and selectivity. Common ligands in cross-coupling chemistry include phosphines and N-heterocyclic carbenes (NHCs). nih.gov The electronic and steric properties of these ligands directly influence the rates of both oxidative addition and reductive elimination. For example, bulky, electron-rich ligands often facilitate the oxidative addition step by stabilizing the resulting electron-deficient Pd(II) center. The dissociation of a ligand from the metal complex is sometimes a prerequisite for oxidative addition, meaning the ligand's bond strength to the metal is also a key parameter. nih.gov

Mechanistic Aspects of Aromatic Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring, such as the naphthalene (B1677914) core, can be accomplished through several methods. One of the most important mechanistic classes for this transformation, particularly when starting with a precursor that has a different substituent at the target position, is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a powerful tool for forming C-F bonds. nih.gov This reaction typically requires an aromatic ring that is "activated" by the presence of at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂). nih.gov A nucleophilic fluoride (B91410) source, such as an alkali metal fluoride, then displaces the leaving group.

The classical SNAr mechanism is a two-step addition-elimination process. nih.gov

Addition: The nucleophilic fluoride anion attacks the electron-deficient aromatic carbon bearing the leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.

Recent computational and experimental work has also pointed to the existence of a concerted SNAr mechanism. researchgate.net In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step through a single transition state, avoiding the formation of a stable Meisenheimer intermediate. DFT calculations on fluoronaphthalene systems suggest that the concerted mechanism can have a lower activation energy barrier compared to the stepwise pathway in certain cases. researchgate.net

| Feature | Stepwise (Addition-Elimination) Mechanism | Concerted Mechanism |

|---|---|---|

| Key Intermediate | Formation of a stable Meisenheimer complex. nih.gov | No stable intermediate is formed. researchgate.net |

| Number of Steps | Two steps with two transition states. | A single step with one transition state. researchgate.net |

| Energy Profile | Characterized by an energy well for the intermediate. | A single energy barrier to the product. |

| Governing Factors | Stability of the Meisenheimer complex is crucial, favored by strong electron-withdrawing groups. nih.gov | May be favored in systems where the intermediate is less stable. researchgate.net |

Aryne Intermediates in Halogen Displacement Reactions

The formation of fluorinated biaryl systems can be effectively achieved through the use of aryne intermediates. researchgate.netrsc.org Arynes are highly reactive, neutral species derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. These intermediates are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of synthesizing this compound, a plausible pathway involves the generation of a fluoronaphthalyne intermediate. This intermediate could be formed from a suitable precursor, such as a silyl (B83357) triflate derivative of a halonaphthalene. The highly electrophilic aryne can then undergo a nucleophilic attack by a dichlorophenyl organometallic reagent.

Research into the synthesis of fluorinated compounds via aryne intermediates has demonstrated the versatility of this approach. rsc.org For instance, π-extended arynes generated from 1,1-difluoroallenes have been used as precursors in Diels-Alder reactions to construct complex polycyclic aromatic systems. orgsyn.org The regioselectivity of nucleophilic addition to unsymmetrical arynes is a critical factor, often governed by the electronic and steric effects of the substituents on the aryne ring. In the case of a 4-fluoronaphthalyne, the fluorine atom would significantly influence the regiochemistry of the addition of the 2,5-dichlorophenyl nucleophile.

Table 1: Key Features of Aryne-Mediated Reactions for Biaryl Synthesis

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Intermediate | Aryne (e.g., 4-fluoronaphthalyne) | A highly reactive species that enables the coupling of the two aryl rings. |

| Precursor | Typically an ortho-disubstituted arene (e.g., silyl triflate and a halide) | Required to generate the aryne intermediate under specific reaction conditions. |

| Nucleophile | Organometallic reagent (e.g., (2,5-dichlorophenyl)magnesium bromide) | Attacks the aryne to form the crucial aryl-aryl bond. |

| Regioselectivity | The position of nucleophilic attack on the aryne | Influenced by substituents (like fluorine), determining the final product isomer. researchgate.net |

Electron Transfer Pathways in Catalytic Cycles

The construction of the aryl-aryl bond in this compound is often accomplished via transition-metal-catalyzed cross-coupling reactions. The underlying mechanisms of these reactions are complex, frequently involving various electron transfer pathways within the catalytic cycle. youtube.com

Catalytic cycles can proceed through two-electron processes, such as the classic oxidative addition and reductive elimination sequence common in palladium catalysis. youtube.com In this model, a low-valent metal center (e.g., Pd(0)) undergoes oxidative addition into an aryl halide bond. Following a transmetalation step, the two aryl groups are coupled in a reductive elimination step, regenerating the active catalyst.

Alternatively, single-electron transfer (SET) pathways have been identified as significant in many coupling reactions, particularly those catalyzed by first-row transition metals like iron or under photoredox or mechanochemical conditions. acs.orgrsc.org In an SET mechanism, the catalytic cycle is initiated by the transfer of a single electron from the catalyst to the substrate (or vice versa), generating radical intermediates. nih.gov These radical species then propagate through the cycle to form the final product. For example, a reduced catalyst could initiate an electron transfer to an aryl halide, leading to the generation of an aryl radical, which then continues in the catalytic cycle. rsc.org The specific pathway—be it a two-electron or single-electron process—is highly dependent on the nature of the metal catalyst, the ligands, the substrates, and the reaction conditions. acs.org

Table 2: Comparison of Electron Transfer Pathways in Aryl-Aryl Coupling

| Pathway | Key Steps | Common Catalysts | Characteristics |

|---|---|---|---|

| Two-Electron Process | Oxidative Addition, Transmetalation, Reductive Elimination youtube.com | Palladium, Nickel | Well-established for many cross-coupling reactions; involves changes in the formal oxidation state of the metal by two units (e.g., Pd(0)/Pd(II)). |

| Single-Electron Transfer (SET) | Reductive/Oxidative Quenching, Radical Addition, Radical Chain Propagation nih.gov | Iron, Copper, Photocatalysts | Involves radical intermediates; can be initiated by light or mechanical force; sensitive to radical traps. rsc.orgnih.gov |

Kinetic Isotope Effects in Reaction Pathway Analysis

Kinetic isotope effects (KIEs) are a powerful diagnostic tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. wikipedia.org A KIE is the change in the reaction rate observed when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium, or ¹²C with ¹³C). wikipedia.org

In the study of fluorination reactions, hydrogen/deuterium KIEs (kH/kD) can provide insight into the mechanism. For electrophilic aromatic substitution (SEAr) fluorination, small kH/kD values, often close to 1.0, indicate that the cleavage of the C-H bond is not the rate-determining step of the reaction. researchgate.netresearchgate.net This finding is consistent with a mechanism where the formation of a Wheland-type intermediate (a sigma complex) is the slow step, followed by a rapid loss of a proton to restore aromaticity. researchgate.net

Similarly, carbon-13 KIEs are valuable in analyzing transition-metal-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura reactions, a significant ¹³C KIE at the carbon atom attached to the leaving group (e.g., bromine) suggests that the oxidative addition step is rate-limiting. nih.gov The magnitude of the KIE can even provide information about the specific nature of the catalytic species involved. Studies have shown that the experimental KIE for oxidative addition to a monoligated palladium complex differs from that of a diligated complex, allowing researchers to determine the active catalyst in the reaction mixture. nih.gov Analyzing the KIE for both the C-Cl bond cleavage on the dichlorophenyl ring and the C-F bond formation on the naphthalene moiety could provide critical data on the rate-determining steps in the synthesis of this compound.

Table 3: Representative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications

| Reaction Type | Isotope Pair | Typical KIE Value (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| Electrophilic Aromatic Fluorination researchgate.netresearchgate.net | H/D | ~0.9 - 1.1 | C-H bond breaking is not the rate-determining step. |

| Pd-catalyzed Cross-Coupling (Oxidative Addition) nih.gov | ¹²C/¹³C (at C-Br) | 1.020 | Oxidative addition to a monoligated Pd(0) species is rate-determining. |

| Pd-catalyzed Cross-Coupling (Oxidative Addition) nih.gov | ¹²C/¹³C (at C-Br) | 1.031 | Oxidative addition to a diligated Pd(0) species is rate-determining. |

Computational Chemistry Approaches for 1 2,5 Dichlorophenyl 4 Fluoronaphthalene

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics studies have been published, meaning there is no data on the dynamic behavior or conformational landscape of the molecule in solution or other environments.

Predictive Modeling for Reaction Outcomes and Selectivity

The compound has not been featured in published predictive modeling studies concerning reaction yields or selectivity.

Computational Studies on Biaryl Torsional Energetics and Rotational Barriers

Specific calculations on the energy barriers associated with the rotation around the biaryl bond for this molecule are not available in the scientific literature.

Further research or de novo computational studies would be required to generate the specific data needed to populate the requested article structure.

Integration of Computational and Experimental Data for Mechanistic Understanding

The elucidation of complex chemical processes and the intrinsic properties of molecules like 1-(2,5-dichlorophenyl)-4-fluoronaphthalene is significantly enhanced by the synergistic integration of computational chemistry and experimental data. This combined approach provides a more comprehensive and detailed mechanistic understanding than either method could achieve alone. mdpi.com Computational models can offer insights into transient states and molecular interactions that are difficult or impossible to observe experimentally, while experimental results provide essential validation and grounding for the theoretical models. researchgate.netprinceton.edu

Correlating Spectroscopic Data with Computed Molecular Properties

A primary application of integrating computational and experimental methods lies in the detailed interpretation of spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information. However, assigning specific spectral features to corresponding molecular attributes can be challenging.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic parameters with high accuracy. spectroscopyonline.com For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing these theoretical values with experimentally obtained spectra, a definitive assignment of each resonance can be made. This process is crucial for confirming the molecule's connectivity and understanding the electronic environment of each atom. Discrepancies between computed and experimental shifts can also reveal subtle conformational or solvent effects. ekb.eg

Similarly, theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra. This allows for the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. Such detailed assignments are fundamental to understanding the molecule's structural dynamics.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of biaryl compounds like this compound are critical to their reactivity and physical properties. The rotation around the bond connecting the dichlorophenyl and fluoronaphthalene rings is subject to steric and electronic effects.

Computational chemistry provides a means to explore the potential energy surface (PES) associated with this rotation. By systematically varying the dihedral angle between the two aromatic rings, the energies of different conformers can be calculated to identify the most stable (lowest energy) conformation and any rotational barriers. ekb.egmdpi.com

Experimental techniques such as variable-temperature NMR can be used to probe these rotational dynamics. By analyzing changes in the NMR spectrum as a function of temperature, the energy barriers to rotation can be experimentally determined. The close agreement between computationally predicted and experimentally measured rotational barriers would provide strong evidence for the accuracy of the theoretical model and a detailed understanding of the steric hindrance and electronic interactions governing the molecule's shape. acs.org

The table below illustrates a hypothetical comparison of computational and experimental data for the rotational barrier in a biaryl system, analogous to what would be sought for this compound.

| Method | Parameter | Calculated/Observed Value (kcal/mol) |

| Computational (DFT) | Rotational Energy Barrier | Value |

| Experimental (VT-NMR) | Rotational Energy Barrier | Value |

This table is illustrative. Specific values for this compound are not currently available in the public domain.

Elucidating Reaction Mechanisms

A powerful application of the integrated computational-experimental approach is in the elucidation of reaction mechanisms. nih.govnih.gov For reactions involving this compound, such as its synthesis or subsequent functionalization, computational chemistry can be used to model the entire reaction pathway. rsc.org This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. researchgate.net

The computationally derived energy profile provides a theoretical model of the reaction mechanism, including the rate-determining step and the feasibility of different pathways. nih.gov This theoretical framework can then be tested and validated through experimental studies. For example, kinetic experiments can measure reaction rates under various conditions, and the results can be compared with the computationally predicted activation energies.

Furthermore, intermediates proposed by computational models can sometimes be detected experimentally using advanced spectroscopic techniques. Isotope labeling experiments can also be designed based on computational predictions to probe specific bond-breaking and bond-forming events, providing further validation of the proposed mechanism.

The following table presents a conceptual framework for integrating computational and experimental data to study a reaction mechanism involving this compound.

| Aspect of Mechanism | Computational Approach (e.g., DFT) | Experimental Validation |

| Reactant/Product | Geometry optimization, energy calculation, spectroscopic prediction | NMR, IR, X-ray crystallography to confirm structures. |

| Transition State | Transition state search, frequency analysis, activation energy | Kinetic studies (e.g., Arrhenius plots) to measure experimental activation energy. |

| Intermediates | Geometry optimization, energy calculation, stability assessment | Spectroscopic detection (e.g., in-situ IR, low-temperature NMR), trapping experiments. |

| Stereo/Regioselectivity | Comparison of activation energies for different pathways | Product ratio analysis (e.g., GC-MS, HPLC). |

This integrated approach, combining the predictive power of computational chemistry with the empirical evidence from experimental work, is indispensable for building a robust and detailed mechanistic understanding of the chemical behavior of this compound. mdpi.comresearchgate.net It allows for the exploration of steric and electronic effects, the rationalization of observed reactivity, and the prediction of new chemical transformations. rsc.orgnih.gov

Advanced Spectroscopic Elucidation and Analysis of 1 2,5 Dichlorophenyl 4 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to determine the electronic environment, connectivity, and spatial relationships of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For 1-(2,5-dichlorophenyl)-4-fluoronaphthalene, a total of nine unique aromatic proton signals are expected. The protons on the dichlorophenyl ring and the fluoronaphthalene ring system would resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

The electron-withdrawing effects of the chlorine and fluorine substituents would cause protons located ortho and para to them to be deshielded, shifting their signals downfield (to a higher ppm value). The proton on the naphthalene (B1677914) ring adjacent to the fluorine atom (H-3) is expected to show coupling to the fluorine atom, resulting in a doublet of doublets. Similarly, the proton at the 8-position (H-8) may experience deshielding due to its peri-position relative to the bulky dichlorophenyl substituent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 7.20 - 7.40 | dd | JH-H, JH-F |

| H-3 | 7.50 - 7.70 | t | JH-H |

| H-5 | 8.00 - 8.20 | d | JH-H |

| H-6 | 7.60 - 7.80 | t | JH-H |

| H-7 | 7.65 - 7.85 | t | JH-H |

| H-8 | 8.10 - 8.30 | d | JH-H |

| H-3' | 7.40 - 7.60 | d | JH-H |

| H-4' | 7.30 - 7.50 | dd | JH-H |

Note: d = doublet, t = triplet, dd = doublet of doublets. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's lack of symmetry, 16 distinct signals are expected, corresponding to the 16 carbon atoms in the structure. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms will be significantly deshielded. The carbon attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet, which is a key diagnostic feature. Smaller two- and three-bond couplings (²JC-F, ³JC-F) are also expected for the neighboring carbon atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 | 135 - 140 | No |

| C-2 | 110 - 115 | Yes (³JC-F) |

| C-3 | 125 - 130 | Yes (²JC-F) |

| C-4 | 158 - 163 | Yes (¹JC-F) |

| C-4a | 124 - 128 | Yes (²JC-F) |

| C-5 | 127 - 131 | No |

| C-6 | 126 - 130 | No |

| C-7 | 125 - 129 | No |

| C-8 | 123 - 127 | No |

| C-8a | 132 - 136 | No |

| C-1' | 138 - 142 | No |

| C-2' | 133 - 137 | No |

| C-3' | 130 - 134 | No |

| C-4' | 128 - 132 | No |

| C-5' | 134 - 138 | No |

Note: Chemical shifts are approximate and relative to TMS.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Systems

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is anticipated in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The multiplicity of the signal will be determined by its coupling to adjacent protons, primarily H-3 and H-5. This would likely result in a complex multiplet, often appearing as a doublet of doublets, confirming the connectivity within the fluoronaphthalene ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C data.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity of protons within the naphthalene and dichlorophenyl ring systems separately. For example, it would show a correlation between H-2 and H-3, and between H-5, H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. The key correlation would be between the protons on the dichlorophenyl ring (e.g., H-6') and the carbon of the naphthalene ring to which it is attached (C-1). This experiment provides definitive proof of the connection between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show through-space correlations between protons on the dichlorophenyl ring (e.g., H-6') and protons on the naphthalene ring (e.g., H-8), confirming their spatial proximity and providing insight into the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₆H₉Cl₂F.

The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, there will be characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

Fragmentation would likely proceed through the loss of stable radicals or neutral molecules. Common fragmentation pathways for such biaryl halides would include the cleavage of the C-Cl and C-F bonds, as well as the bond connecting the two aromatic rings.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 290/292/294 | [C₁₆H₉Cl₂F]⁺ | Molecular Ion (M⁺) |

| 255/257 | [C₁₆H₉ClF]⁺ | Cl radical |

| 220 | [C₁₆H₉F]⁺ | 2 Cl radicals |

| 145 | [C₁₀H₆F]⁺ | C₆H₃Cl₂ radical |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum for this compound would be complex but would display several characteristic absorption bands.

Predicted Diagnostic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1450 | C=C Stretch | Aromatic Ring |

| 1270 - 1150 | C-F Stretch | Aryl-Fluoride |

| 1100 - 800 | C-Cl Stretch | Aryl-Chloride |

The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are particularly useful for confirming the substitution patterns on the two aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For an aromatic system such as this compound, this method provides insight into the extent of conjugation and the energies of its molecular orbitals. The chromophore, the part of the molecule responsible for light absorption, in this case, comprises the fluoronaphthalene and dichlorophenyl ring systems. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding π or non-bonding n orbitals) to higher energy anti-bonding (π*) molecular orbitals.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which are characteristic of aromatic compounds. These transitions, arising from the delocalized π-electron system of the naphthalene and benzene (B151609) rings, are typically of high intensity. The presence of chlorine and fluorine substituents, with their non-bonding electron pairs (n-orbitals), could also introduce n → π* transitions. However, these are generally of much lower intensity and may be obscured by the stronger π → π* absorptions.

The conjugation between the naphthalene and dichlorophenyl rings, dictated by the dihedral angle between the two aromatic systems, significantly influences the UV-Vis absorption spectrum. Increased coplanarity would enhance π-electron delocalization across the molecule, leading to a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. Conversely, steric hindrance forcing the rings out of plane would result in a hypsochromic (blue) shift to shorter wavelengths. The specific substitution pattern on both rings will also modulate the electronic properties and thus the absorption characteristics.

Table 5.4.1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | 230 | 45,000 | π → π |

| Hexane | 285 | 12,000 | π → π |

| Hexane | 320 | 5,000 | π → π |

| Ethanol (B145695) | 232 | 46,500 | π → π |

| Ethanol | 288 | 12,800 | π → π |

| Ethanol | 325 | 5,300 | π → π |

Note: This data is hypothetical and serves as an illustrative example of typical values for such a compound.

Solid-State Spectroscopic and Diffraction Methods

Solid-state analysis provides crucial information about the molecular structure and intermolecular interactions of a compound in its crystalline form.

X-ray Crystallography for Precise 3D Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can precisely map bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial relationship between the dichlorophenyl and fluoronaphthalene moieties.

A key parameter to be determined would be the dihedral angle between the planes of the two aromatic rings. This angle is a direct measure of the molecular twist and is critical for understanding the extent of electronic conjugation in the solid state. The analysis would also detail the intramolecular distances between the chlorine and fluorine substituents and adjacent hydrogen atoms, providing insights into potential steric strain. Furthermore, the crystal packing arrangement, including intermolecular interactions such as π-π stacking or halogen bonding, would be elucidated, which can influence the material's bulk properties.

Table 5.5.1.1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.425 |

| R-factor | 0.045 |

Note: This data is illustrative and represents plausible values for a compound of this nature.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. It serves as a molecular fingerprint, with the positions and intensities of the Raman bands being characteristic of specific chemical bonds and functional groups. The Raman spectrum of this compound would exhibit a series of distinct peaks corresponding to the various vibrational motions within the molecule.

Characteristic vibrational modes would include the aromatic C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region, and the aromatic C=C ring stretching modes, which appear in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorophenyl group would give rise to strong bands in the lower frequency region, generally between 600 and 800 cm⁻¹. The C-F stretching vibration associated with the fluoronaphthalene moiety is also expected to produce a characteristic band, typically in the 1000-1300 cm⁻¹ region. The skeletal vibrations of the fused naphthalene ring system will also contribute to the unique pattern of the Raman spectrum.

Table 5.5.2.1: Representative Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | Aromatic C=C Ring Stretch |

| 1585 | Strong | Aromatic C=C Ring Stretch |

| 1380 | Medium | Naphthalene Ring Skeletal Vibration |

| 1250 | Medium | C-F Stretch |

| 780 | Strong | C-Cl Stretch |

| 720 | Strong | C-Cl Stretch |

Note: This data is representative of the expected vibrational modes for this compound.

Derivatization Strategies and Synthetic Transformations of 1 2,5 Dichlorophenyl 4 Fluoronaphthalene

Functionalization of Peripheral Aromatic Rings

The two aromatic moieties of the parent compound, the 4-fluoronaphthalene and the 2,5-dichlorophenyl rings, are susceptible to various functionalization reactions that can alter their electronic and steric properties.

Electrophilic Aromatic Substitution on Naphthalene (B1677914) and Dichlorophenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing a wide range of functional groups onto aromatic rings. nih.gov The outcome of such reactions on 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene would be governed by the directing effects of the existing substituents.

On the Naphthalene Ring: The naphthalene system is generally more activated towards electrophiles than the dichlorinated benzene (B151609) ring. The fluorine atom at the C4 position is an ortho-, para-directing, deactivating group. The bulky 2,5-dichlorophenyl group at C1 would sterically hinder attack at the C2 and C8 positions. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions of the naphthalene ring.

On the Dichlorophenyl Ring: This ring is significantly deactivated by the two electron-withdrawing chlorine atoms. Electrophilic substitution on this ring would require harsh reaction conditions and would be directed by the chlorine atoms to the positions ortho and para relative to them, specifically the C3, C4, and C6 positions.

Common electrophilic substitution reactions could include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), Friedel-Crafts acylation (using an acyl chloride/AlCl₃), and sulfonation (using fuming H₂SO₄).

Nucleophilic Aromatic Substitution on Fluorine

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group, typically a halide, with a nucleophile. semanticscholar.org For a classical SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org

The 4-fluoro substituent on the naphthalene ring is the most likely site for SNAr due to the higher lability of the C-F bond compared to C-Cl bonds in such reactions. However, the naphthalene ring in the parent compound lacks strong, classical activating groups (like a nitro group). Despite this, modern methodologies, such as organic photoredox catalysis, have enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of SNAr reactions. nih.gov This could allow for the introduction of various nucleophiles, including azoles, amines, and carboxylates, at the C4 position. nih.gov

The table below illustrates potential SNAr reactions on the fluorine atom, assuming appropriate conditions could be found to facilitate the transformation.

| Nucleophile | Reagent Example | Potential Product (at C4) |

| Amine | Butylamine | 4-(Butylamino)-1-(2,5-dichlorophenyl)naphthalene |

| Azole | Pyrazole | 4-(Pyrazol-1-yl)-1-(2,5-dichlorophenyl)naphthalene |

| Alcohol | Sodium Methoxide | 1-(2,5-Dichlorophenyl)-4-methoxynaphthalene |

| Carboxylate | Sodium Acetate | 4-acetoxy-1-(2,5-dichlorophenyl)naphthalene |

Side-Chain Modifications and Diversification to Explore Chemical Space

The parent compound this compound does not possess aliphatic side chains. However, functional groups introduced through the methods described in this article can serve as handles for further diversification, effectively creating and then modifying side chains to explore the surrounding chemical space.

For instance, if a methyl group were introduced via a palladium-catalyzed coupling reaction (see Section 6.3), it could undergo a variety of transformations:

Oxidation: The methyl group could be oxidized to a carboxylic acid, which can then be converted into esters or amides.

Halogenation: Free-radical halogenation could introduce a halogen, creating a reactive site for subsequent nucleophilic substitution.

Deprotonation: A strong base could deprotonate the methyl group, and the resulting carbanion could react with various electrophiles.

This concept of post-functionalization modification is crucial for generating molecular diversity from a common scaffold. nih.gov

Palladium-Catalyzed Post-Synthetic Modifications on Halogenated Sites

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. dntb.gov.ua The three halogen atoms in this compound serve as excellent handles for such transformations. The reactivity order for halogens in many Pd-catalyzed couplings is I > Br > Cl >> F. Therefore, the two chlorine atoms are the most probable sites for reaction under standard conditions. nih.gov

Site-selectivity between the C2 and C5 chlorine atoms on the phenyl ring could potentially be achieved by leveraging their different steric and electronic environments or by using specific ligand-controlled catalytic systems. nih.gov While C-F bond activation is more challenging, specialized catalytic systems have been developed for this purpose. mdpi.comnih.gov

The table below summarizes several key palladium-catalyzed reactions that could be applied to the chlorinated positions.

| Reaction Name | Coupling Partner | Reagent Example | Potential Product (at C2 or C5 of phenyl ring) |

| Suzuki Coupling | Organoboron Reagent | Phenylboronic acid | Introduction of a phenyl group |

| Stille Coupling | Organotin Reagent | Tributyl(vinyl)stannane | Introduction of a vinyl group |

| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene | Introduction of a phenylethynyl group |

| Buchwald-Hartwig Amination | Amine | Morpholine | Introduction of a morpholinyl group |

| Heck Coupling | Alkene | Styrene | Introduction of a styryl group |

Exploitation of Halogen Atoms for Further Chemical Transformations

Beyond palladium-catalyzed reactions, the halogen atoms on this compound can be exploited through several other synthetic routes.

Additional Coupling Reactions: Besides palladium, other transition metals like nickel and copper can catalyze a variety of cross-coupling reactions, sometimes offering complementary reactivity or selectivity.

Nucleophilic Displacements: As discussed in section 6.1.2, the fluorine atom is a potential site for SNAr. libretexts.orgnih.gov While less reactive, the chlorine atoms could also undergo substitution under forcing conditions or if additional activating groups are installed on the phenyl ring.

Lithium-Halogen Exchange: The chlorine atoms could undergo lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures. This would generate a highly reactive aryllithium species, which can then be trapped with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.

Design and Synthesis of Analogs with Varied Substituents for Structure-Reactivity Studies

The synthetic strategies detailed above allow for the systematic design and synthesis of a library of analogs to perform structure-reactivity relationship (SRR) studies. By methodically altering specific parts of the molecule, chemists can probe the influence of steric, electronic, and lipophilic factors on the compound's properties.

A potential SRR campaign could involve:

Selective Monofunctionalization: Using controlled conditions to selectively perform a Suzuki coupling at one of the chlorine positions.

Library Synthesis: Repeating this reaction with a diverse set of boronic acids to introduce substituents with varying electronic properties (e.g., -OMe, -Me, -H, -CF₃, -CN) and steric bulk.

Further Derivatization: Taking a successfully coupled product and performing a second, different transformation at the remaining halogen site (e.g., SNAr at the fluorine position).

The following table provides a hypothetical example of an analog library designed to probe electronic effects at the C5 position of the dichlorophenyl ring.

| Analog ID | Substituent at C5-phenyl (R) | Synthetic Method | Electronic Nature of R |

| Parent | -Cl | - | Electron-withdrawing |

| ANA-01 | -H | Reductive dehalogenation | Neutral |

| ANA-02 | -OCH₃ | Buchwald-Hartwig Etherification | Electron-donating |

| ANA-03 | -C₆H₅ | Suzuki Coupling | Neutral/Weakly withdrawing |

| ANA-04 | -CN | Rosenmund-von Braun Reaction | Strongly electron-withdrawing |

By systematically generating and evaluating such libraries, researchers can gain deep insights into the molecular features that govern the compound's behavior and function.

Advanced Research Trajectories in Aryl Naphthalene Chemistry

Utilization as Scaffolds for Complex Molecular Synthesis

The rigid, well-defined three-dimensional structure of the aryl-naphthalene core makes it an ideal molecular scaffold. mdpi.com Scaffolds are foundational structures upon which more complex molecules can be systematically built. mdpi.com In the case of 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene, the presence and specific positioning of three halogen atoms (two chlorine, one fluorine) on the aromatic rings provide multiple, distinct reaction sites. These sites can be selectively functionalized through various cross-coupling reactions, allowing chemists to introduce a diverse array of new functional groups.